3-(Bromomethyl)-7-chloroisoquinoline
Description
3-(Bromomethyl)-7-chloroisoquinoline is a halogenated isoquinoline derivative characterized by a bromomethyl (-CH₂Br) substituent at position 3 and a chlorine atom at position 7. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its reactive bromomethyl group facilitates cross-coupling or nucleophilic substitution reactions .
Properties
Molecular Formula |
C10H7BrClN |
|---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
3-(bromomethyl)-7-chloroisoquinoline |
InChI |
InChI=1S/C10H7BrClN/c11-5-10-4-7-1-2-9(12)3-8(7)6-13-10/h1-4,6H,5H2 |
InChI Key |
FQBABLFSLXFYOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)CBr)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences
Key structural variations among analogues include substituent positions, functional groups, and molecular complexity:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 3-(Bromomethyl)-7-chloroisoquinoline | BrCH₂ at C3, Cl at C7 | C₁₀H₇BrClN | 256.53 | Reactive bromomethyl group |
| 7-Bromo-3-chloroisoquinoline | Br at C7, Cl at C3 | C₉H₅BrClN | 246.51 | Halogenated at adjacent positions |
| 7-Bromo-1-chloroisoquinoline | Br at C7, Cl at C1 | C₉H₅BrClN | 246.51 | Distal halogenation; yellow solid |
| 3-Bromoisoquinoline | Br at C3 | C₉H₆BrN | 208.05 | Simpler structure; no chlorine |
| 1-(3-Bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline | Br-phenyl at C1, Cl at C7, OCH₃ at C6 | C₁₆H₁₃BrClNO | 374.64 | Dihydro ring; methoxy group |
Structural Implications :
- Positional Isomerism: The reactivity of bromine/chlorine substituents varies with position. For example, 7-bromo-1-chloroisoquinoline (Cl at C1) may exhibit lower electrophilicity at the isoquinoline core compared to 3-(bromomethyl)-7-chloroisoquinoline due to steric and electronic effects .
- Functional Groups: The bromomethyl group in 3-(bromomethyl)-7-chloroisoquinoline enhances its utility in alkylation reactions, whereas 3-bromoisoquinoline (lacking a methylene bridge) is less suited for such transformations .
Physical Properties
| Compound Name | Physical State | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| 3-(Bromomethyl)-7-chloroisoquinoline | Not reported | Not reported | ~372.6 (predicted) | Not reported |
| 7-Bromo-3-chloroisoquinoline | Solid | Not reported | Not reported | Not reported |
| 7-Bromo-1-chloroisoquinoline | Yellow solid | Not reported | Not reported | Not reported |
| 3-Bromoisoquinoline | Solid | 63–64 | 316.3 (predicted) | 1.564 |
| 1-(3-Bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline | Solid | Not reported | Not reported | Not reported |
Key Observations :
- 3-Bromoisoquinoline has a well-defined melting point (63–64°C) and lower boiling point than 3-(bromomethyl)-7-chloroisoquinoline, reflecting differences in molecular weight and substituent effects .
- The bromomethyl group in 3-(bromomethyl)-7-chloroisoquinoline likely increases its boiling point compared to non-methylated analogues due to enhanced molecular interactions .
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